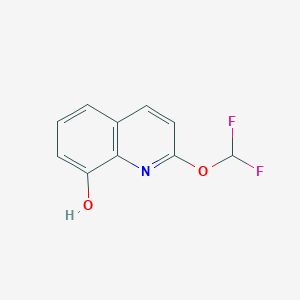
2-(Difluoromethoxy)-8-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-8-hydroxyquinoline is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 8-position. The presence of the difluoromethoxy group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method involves the reaction of 8-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-8-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-8-hydroxyquinoline has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes, including enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)-8-hydroxyquinoline: Similar in structure but with a trifluoromethoxy group, which imparts different chemical properties.
8-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different reactivity and biological activity.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group but differs in the core structure, leading to distinct applications.
Uniqueness
2-(Difluoromethoxy)-8-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the quinoline core. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The difluoromethoxy group, in particular, provides unique electronic properties that differentiate it from other fluorinated compounds .
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H |
Clave InChI |
XXZAIXGECLHHPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)
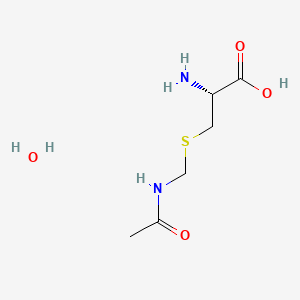
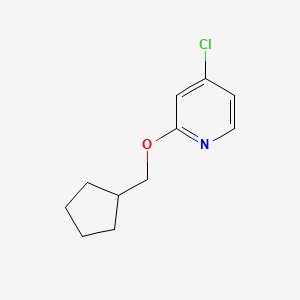

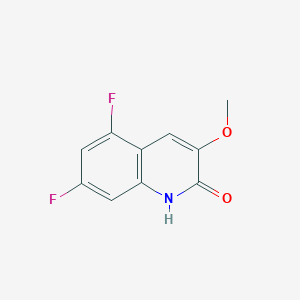

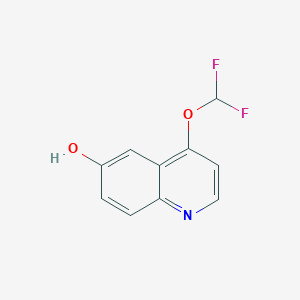
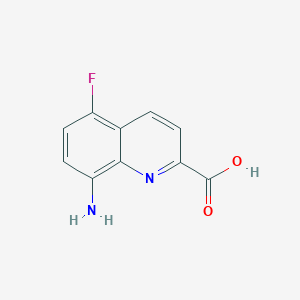



![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
